![molecular formula C8H8BrClF3N B1532696 (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 1214372-39-0](/img/structure/B1532696.png)
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride
Overview
Description
“(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1214372-39-0. It has a molecular weight of 290.51 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BrF3N.ClH/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12;/h1-3H,4,13H2;1H
. This indicates that the compound consists of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring, along with a chloride ion. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications
Synthesis and Metabolic Pathways
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is studied for its synthesis and metabolic pathways in various research contexts. For instance, Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying several metabolites through gas chromatography-mass spectrometry. This research demonstrates the compound's metabolic transformation, which could have implications for understanding the metabolic fate of similar compounds in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This free radical can then interact with other molecules, leading to various biochemical changes .
Biochemical Pathways
Similar compounds are known to participate in free radical reactions, which can affect various biochemical pathways .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause various biochemical changes due to their participation in free radical reactions .
Action Environment
The action, efficacy, and stability of 4-bromo-2-(trifluoromethyl)benzylamine hydrochloride can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals . For instance, it’s known that similar compounds should be stored in a cool, dry, and well-ventilated place .
properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFXWFFVWAIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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